molecular formula C13H14BrN3O3 B12063877 4-(6-Bromopyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

4-(6-Bromopyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Cat. No.: B12063877
M. Wt: 340.17 g/mol
InChI Key: ZZYCUXWANLPLHH-UHFFFAOYSA-N
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Description

4-(6-Bromopyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester is a complex organic compound that features a bromopyridine moiety attached to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromopyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Cyclization: Formation of the tetrahydropyrimidine ring through cyclization reactions.

    Esterification: Conversion of the carboxylic acid group to an ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the bromine atom or other functional groups are oxidized.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromopyridine derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(6-Bromopyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used in studies to understand the interaction of bromopyridine derivatives with biological targets.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, affecting their activity. The tetrahydropyrimidine ring may also play a role in binding to biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloropyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
  • 4-(6-Fluoropyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Uniqueness

The presence of the bromine atom in 4-(6-Bromopyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester imparts unique reactivity and interaction profiles compared to its chloro and fluoro analogs. This makes it particularly valuable in specific chemical and biological applications.

Properties

Molecular Formula

C13H14BrN3O3

Molecular Weight

340.17 g/mol

IUPAC Name

ethyl 4-(6-bromopyridin-3-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C13H14BrN3O3/c1-3-20-12(18)10-7(2)16-13(19)17-11(10)8-4-5-9(14)15-6-8/h4-6,11H,3H2,1-2H3,(H2,16,17,19)

InChI Key

ZZYCUXWANLPLHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN=C(C=C2)Br)C

Origin of Product

United States

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